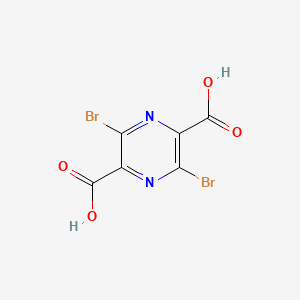

3,6-Dibromopyrazine-2,5-dicarboxylic acid

Description

Significance of Halogenated Pyrazine (B50134) Scaffolds in Organic Synthesis and Materials Science

The introduction of halogen atoms, such as bromine, onto the pyrazine scaffold dramatically expands its utility. Halogenated pyrazines are significant for two primary reasons. Firstly, the halogen atoms serve as highly versatile synthetic handles. nih.gov They are reactive sites for a wide array of cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, which allow for the facile introduction of new carbon-carbon and carbon-heteroatom bonds. This capability is crucial for the construction of complex organic molecules and for the post-synthetic modification of larger structures like polymers or MOFs.

Secondly, halogens can participate in specific non-covalent interactions known as halogen bonding. nih.gov This is an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site, such as a nitrogen or oxygen atom on an adjacent molecule. The directionality and tunable strength of halogen bonds make them a powerful tool in crystal engineering, enabling the rational design and construction of predictable supramolecular architectures. nih.gov This control over solid-state packing is vital for developing new materials with tailored optical, electronic, or physical properties.

Evolution of Research Perspectives on Heterocyclic Dicarboxylic Acid Architectures

The scientific perspective on heterocyclic dicarboxylic acids has evolved significantly over the past few decades. Initially studied as individual organic compounds, their potential as fundamental components for building complex, ordered systems has become a major focus of research. The field of supramolecular chemistry has illuminated their role as key "tectons" or building blocks for creating higher-order structures through self-assembly. mdpi.comresearchgate.net

Early research often focused on simple hydrogen-bonding motifs, such as the formation of centrosymmetric dimers between carboxylic acid groups. mdpi.com Contemporary research, however, explores the intricate interplay between various non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding, to construct sophisticated multi-dimensional architectures. mdpi.com This has led to the development of a vast array of materials, from layered 2D structures to complex 3D frameworks. The ability to design these architectures by selecting specific heterocyclic cores and functional groups is a cornerstone of modern crystal engineering and the quest for novel functional materials. rsc.org

Scope and Research Trajectory for 3,6-Dibromopyrazine-2,5-dicarboxylic acid

The compound this compound is a molecule of significant interest, though it remains relatively under-explored in the scientific literature. Its structure combines the key features discussed above: a pyrazine core, two dicarboxylic acid functional groups for coordination and hydrogen bonding, and two bromine atoms for synthetic modification and halogen bonding.

While specific, peer-reviewed synthesis and application data for this exact compound are sparse, its chemical identity is well-established.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 960510-32-1 chemscene.com |

| Molecular Formula | C₆H₂Br₂N₂O₄ chemscene.com |

| Molecular Weight | 325.90 g/mol chemscene.com |

The research trajectory for this compound is poised for expansion. Its multifunctional nature makes it an ideal candidate as a specialized ligand for the synthesis of novel MOFs and coordination polymers. The dicarboxylic acid groups can form the primary framework with metal ions, while the bromine atoms offer two key opportunities: they can direct the supramolecular packing of the framework through halogen bonding or serve as reactive sites for post-synthetic modification, allowing for the tuning of the framework's properties after its initial construction. Furthermore, in organic synthesis, it represents a valuable scaffold for building complex, symmetrically or asymmetrically functionalized pyrazine derivatives that are not easily accessible through other routes. Future research will likely focus on developing efficient synthetic routes to this compound and exploring its utility as a versatile building block in both materials science and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

3,6-dibromopyrazine-2,5-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2N2O4/c7-3-1(5(11)12)9-4(8)2(10-3)6(13)14/h(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRIPQYTFAYYMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(C(=N1)Br)C(=O)O)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,6 Dibromopyrazine 2,5 Dicarboxylic Acid

Regioselective Bromination Approaches for Pyrazine (B50134) Dicarboxylic Acid Precursors

The introduction of bromine atoms at specific positions on the pyrazine ring is a critical step in the synthesis of the target molecule. The electron-deficient nature of the pyrazine ring makes it more resistant to electrophilic substitution compared to more electron-rich aromatic systems like benzene. Therefore, direct halogenation often requires harsh conditions and can lead to a mixture of products.

Direct bromination of pyrazine-2,5-dicarboxylic acid or its derivatives presents a challenge due to the deactivating effect of the carboxylic acid groups and the pyrazine nitrogens. However, various strategies can be employed to achieve the desired 3,6-dibromination.

One approach involves the use of a brominating agent in the presence of a strong acid. For instance, the bromination of pyrazine derivatives can be achieved using bromine in an aqueous hydrobromic acid solution. The optimization of such reactions typically involves a careful study of reaction parameters to maximize the yield of the desired dibrominated product while minimizing side reactions.

Table 1: Optimization Parameters for Direct Bromination

| Parameter | Variation | Observation |

| Temperature | -15°C to 0°C | Lower temperatures can help control the reaction's exothermicity and improve selectivity. |

| Brominating Agent | Br₂ | A common and effective brominating agent for this transformation. |

| Solvent | Aqueous HBr | Provides an acidic medium that can facilitate the reaction. |

| Reaction Time | 1-2 hours | Sufficient time is needed for the reaction to proceed to completion. |

This table presents a generalized summary of optimization strategies based on similar bromination reactions.

Recent advancements in bromination techniques also include the use of milder and more selective reagents. For example, methods utilizing tetrabutylammonium (B224687) tribromide (TBATB) have been developed for the regioselective bromination of other heterocyclic systems, which could potentially be adapted for pyrazine dicarboxylic acids.

The mechanism of electrophilic bromination on the pyrazine ring generally follows the established pathway for electrophilic aromatic substitution. The reaction is initiated by the generation of a strong electrophile, typically a polarized bromine molecule or a bromonium ion, often facilitated by a Lewis or Brønsted acid catalyst.

The pyrazine ring, being electron-deficient, is deactivated towards electrophilic attack. The presence of two carboxylic acid groups further deactivates the ring. However, the nitrogen atoms in the pyrazine ring can be protonated in a strongly acidic medium, which can influence the regioselectivity of the substitution. The attack of the electrophile on the pyrazine ring leads to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. Subsequent deprotonation from the carbon atom that was attacked by the electrophile restores the aromaticity of the ring, yielding the brominated product. The regioselectivity is dictated by the electronic effects of the substituents already present on the ring.

Carboxylation Strategies for Halogenated Pyrazines

The introduction of carboxylic acid groups onto a pre-functionalized halogenated pyrazine scaffold is another key synthetic approach. This is particularly relevant when starting from a di-brominated pyrazine precursor.

Several methods exist for the carboxylation of aryl halides, which can be applied to di-brominated pyrazines. One of the most powerful and versatile methods is the palladium-catalyzed carboxylation. This reaction typically involves the use of carbon monoxide (CO) as the carboxylating agent in the presence of a palladium catalyst and a suitable nucleophile.

Another strategy is the lithiation-carboxylation sequence. This involves the treatment of the di-brominated pyrazine with a strong organolithium base at low temperatures to generate a di-lithiated intermediate, which is then quenched with carbon dioxide to form the di-carboxylic acid.

Both palladium-catalyzed carboxylation and lithiation-carboxylation have their advantages and disadvantages in the synthesis of 3,6-dibromopyrazine-2,5-dicarboxylic acid.

Table 2: Comparison of Carboxylation Methods

| Feature | Palladium-Catalyzed Carboxylation | Lithiation-Carboxylation |

| Reagents | Palladium catalyst, CO gas, base | Organolithium reagent, CO₂ |

| Reaction Conditions | M |

Multi-Step Synthesis from Precursor Molecules

Conversion from Diaminopyrazine Dicarboxylic Acid Derivatives

A primary and well-documented method for the preparation of this compound involves the chemical transformation of 3,6-diaminopyrazine-2,5-dicarboxylic acid. lookchem.comnih.gov This conversion is typically achieved through a Sandmeyer-type reaction, a versatile and widely used method for the substitution of an aromatic amino group. wikipedia.orgbyjus.comorganic-chemistry.org

The reaction proceeds by the diazotization of the amino groups on the pyrazine ring, followed by displacement with bromide ions. The key reagents for this transformation include sodium nitrite (B80452) (NaNO₂) and hydrogen bromide (HBr) in an aqueous solution. lookchem.com The process begins with the in-situ formation of nitrous acid from sodium nitrite and a strong acid, which then reacts with the amino groups to form highly reactive diazonium salts. These intermediates are subsequently treated with a copper(I) bromide catalyst, which facilitates the substitution of the diazonium group with a bromine atom, yielding the desired this compound. nih.govmasterorganicchemistry.com A reported yield for this specific conversion is approximately 54%. lookchem.com

Reaction Scheme:

Table 1: Reagents and Conditions for Conversion of 3,6-diaminopyrazine-2,5-dicarboxylic acid

| Reagent/Condition | Purpose | Reference |

| 3,6-diaminopyrazine-2,5-dicarboxylic acid | Starting Material | lookchem.comnih.gov |

| Sodium Nitrite (NaNO₂) | Diazotizing Agent | lookchem.com |

| Hydrogen Bromide (HBr) | Source of Bromide and Acidic Medium | lookchem.com |

| Water | Solvent | lookchem.com |

| Copper(I) Bromide (CuBr) | Catalyst (implied in Sandmeyer reaction) | nih.govmasterorganicchemistry.com |

Fragment Coupling Strategies in Pyrazine Synthesis

While the direct conversion from the diamino derivative is a common route, fragment coupling strategies represent a powerful and flexible alternative for constructing the pyrazine core of molecules like this compound. These methods involve the strategic joining of smaller molecular fragments to build the target molecule, offering modularity and the potential for structural diversity. tandfonline.commdpi.com

One such approach is the double Suzuki-Miyaura coupling, which has been successfully employed in the synthesis of pyrazine-containing compounds. mdpi.com In a hypothetical application to the synthesis of the target molecule's backbone, this could involve the coupling of two appropriately substituted heterocyclic fragments to a central, doubly-boronated pyrazine core, or conversely, the coupling of two boronic acid-functionalized fragments to a dihalopyrazine.

Another relevant fragment coupling method is the nickel-catalyzed Kumada-Corriu cross-coupling. This reaction has been used to create trisubstituted pyrazines and could be adapted for the synthesis of highly functionalized pyrazine systems. mdpi.com The general principle involves the reaction of a Grignard reagent with a halogenated pyrazine in the presence of a nickel catalyst.

Optimization of Reaction Conditions and Yield Enhancement for this compound

The reported 54% yield for the synthesis of this compound from its diamino precursor suggests significant opportunities for optimization. lookchem.com Enhancing the yield is crucial for the cost-effectiveness and scalability of the synthesis. Key parameters that can be adjusted to improve the reaction outcome include temperature, reagent stoichiometry, and the rate of addition of reagents.

For the Sandmeyer reaction, precise temperature control is critical. The diazotization step is typically carried out at low temperatures, often between 0 and 5°C, to ensure the stability of the diazonium salt intermediate. google.com Allowing the temperature to rise prematurely can lead to decomposition of the diazonium salt and the formation of undesired byproducts.

The stoichiometry of the reagents, particularly the amount of sodium nitrite and acid, must be carefully controlled. An excess of nitrous acid can lead to side reactions, while an insufficient amount will result in incomplete diazotization. The rate of addition of the sodium nitrite solution is also a key factor; a slow, controlled addition helps to maintain a low reaction temperature and prevent localized excesses of the reagent.

Furthermore, the choice of catalyst and its concentration can significantly impact the efficiency of the bromide substitution. While copper(I) bromide is the classic catalyst for the Sandmeyer reaction, variations in the copper source and the use of co-catalysts or additives could potentially enhance the yield and purity of the final product.

Table 2: Parameters for Optimization of the Sandmeyer Reaction

| Parameter | Typical Range/Condition | Rationale for Optimization | Reference |

| Temperature | 0 - 10°C | Prevents decomposition of diazonium salt | google.com |

| Reagent Stoichiometry | Near-equimolar with slight excess of nitrite/acid | Ensures complete reaction, minimizes side products | nih.gov |

| Rate of Addition | Slow, dropwise | Maintains temperature control, avoids localized high concentrations | masterorganicchemistry.com |

| Catalyst Concentration | Catalytic amounts | Balances reaction rate and cost | byjus.com |

Green Chemistry Principles and Sustainable Synthetic Routes

The application of green chemistry principles to the synthesis of this compound is an important consideration for developing environmentally benign and sustainable processes. iau.irmdpi.com The existing synthesis, which utilizes water as a solvent, already aligns with one of the key principles of green chemistry. lookchem.com Water is a non-toxic, non-flammable, and readily available solvent, making it a preferable choice over many organic solvents. ejcmpr.com

Further greening of the synthesis could involve exploring alternatives to the traditional Sandmeyer reaction reagents. For instance, research into less hazardous diazotizing agents or alternative methods for introducing the bromine atoms could reduce the environmental impact of the process.

Mechanochemical synthesis, which involves reactions conducted by grinding solid reactants together, often in the absence of a solvent, represents a promising green alternative. rsc.orghw.ac.uk This technique has been successfully applied to the synthesis of cocrystals of pyrazine with dicarboxylic acids and could potentially be adapted for the synthesis of the target molecule itself, thereby minimizing solvent use and waste generation. rsc.org

Elucidation of Molecular Structure and Conformation in 3,6 Dibromopyrazine 2,5 Dicarboxylic Acid Systems

X-ray Crystallographic Analysis of 3,6-Dibromopyrazine-2,5-dicarboxylic acid and Its Complexes

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. While specific crystal structure data for this compound is not extensively published, a wealth of information from closely related analogues, such as pyrazine-2,5-dicarboxylic acid and its derivatives, allows for a detailed predictive analysis of its structural characteristics. nih.govresearchgate.netresearchgate.net These studies form the basis for understanding the complex interplay of forces that govern the crystal lattice of the title compound.

The crystal packing of this compound is expected to be dominated by a sophisticated network of non-covalent interactions. Based on analyses of analogous compounds, these interactions are key to forming robust, three-dimensional supramolecular structures. nih.govresearchgate.net

Hydrogen Bonding: The primary interaction driving the assembly of pyrazine (B50134) carboxylic acids is hydrogen bonding. In the crystal structure of pyrazine-2,5-dicarboxylic acid dihydrate, molecules are organized into layers held together by a system of hydrogen bonds. researchgate.net Similarly, 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate (B1144303) forms a unique three-dimensional lattice composed of hydrogen-bonded acid and water molecules. researchgate.netrsc.org For the title compound, strong hydrogen bonds involving the carboxylic acid groups (O-H···O and O-H···N) are anticipated to be the principal structure-directing synthons.

Table 1: Expected Intermolecular Interactions in Crystalline this compound This table is predictive, based on data from analogous structures.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

|---|---|---|---|---|

| Hydrogen Bond | Carboxyl O-H | Carboxyl C=O | 2.5 - 2.8 | Dimer formation, chain propagation |

| Hydrogen Bond | Carboxyl O-H | Pyrazine N | 2.6 - 2.9 | Linking molecules into sheets/layers |

| Halogen Bond | C-Br | Pyrazine N | < 3.5 | Directional assembly, motif stabilization |

| Halogen Bond | C-Br | Carboxyl O | < 3.5 | Cross-linking of hydrogen-bonded networks |

| Halogen-Halogen | C-Br | Br-C | < 3.9 | Formation of planar sheets |

The conformation of the this compound molecule is defined by the orientation of its carboxylic acid groups relative to the central pyrazine ring. In related structures, such as pyrazine-2,5-dicarboxamides, the amide groups are significantly twisted with respect to the pyrazine ring, with dihedral angles ranging from 75° to 89°. nih.govresearchgate.net A similar non-planar conformation is expected for the carboxylic acid groups in the title compound, driven by the need to minimize steric hindrance between the carboxyl oxygens and the bulky bromine atoms at the adjacent 3- and 6-positions.

Furthermore, solid-state conformational analysis of other polyhalogenated heterocyclic compounds reveals that significant repulsive forces between adjacent axial halogens can lead to deviations in the intra-annular torsion angles, causing a distortion of the ring from perfect planarity. beilstein-journals.org The steric strain imposed by the two large bromine atoms and the two carboxylic acid groups on the pyrazine ring may induce a slight puckering or distortion to relieve this strain.

The crystallization of carboxylic acids and their derivatives is often accompanied by the inclusion of solvent molecules into the crystal lattice, forming solvates or hydrates. mdpi.com The presence of water, for example, has been shown to promote the crystallization of furan- and pyridine-dicarboxamides, resulting in hydrated crystal structures. mdpi.com The crystal structure of 3,6-dimethylpyrazine-2,5-dicarboxylic acid is a hydrate, where water molecules act as a "cement," participating in the hydrogen-bonding network to form a stable 3D lattice. researchgate.net

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Refinements

While X-ray crystallography provides a static picture of the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers invaluable information about molecular structure, connectivity, and dynamics, both in solution and in the solid phase.

For a molecule like this compound, a suite of NMR experiments would be used for unambiguous structural verification in solution.

¹H NMR: Due to the molecule's C2 symmetry, only a single proton resonance is expected. The acidic proton of the carboxylic acid group would appear as a characteristically broad singlet in the downfield region, typically between 10-12 ppm. libretexts.org

¹³C NMR: The symmetry would result in only three distinct carbon signals: one for the two equivalent carboxylic acid carbons (C=O), one for the two equivalent bromine-substituted ring carbons (C-Br), and one for the two equivalent carboxyl-substituted ring carbons (C-COOH). The carbonyl carbon signal is expected in the 160-180 ppm range. libretexts.org

Multi-dimensional NMR:

HMBC (Heteronuclear Multiple Bond Correlation): This would be the most crucial experiment for confirming connectivity. A long-range correlation would be expected between the acidic proton (¹H) and both the carbonyl carbon (³JCH) and the carboxyl-substituted ring carbon (²JCH), definitively linking the carboxylic acid group to the pyrazine ring.

Table 2: Predicted NMR Chemical Shifts (δ) for this compound This table is predictive and based on general chemical shift theory and data from related compounds.

| Nucleus | Group | Predicted Chemical Shift (ppm) | Expected Multiplicity | Key HMBC Correlations |

|---|---|---|---|---|

| ¹H | -COOH | 10 - 12 | broad singlet | C=O, C-COOH |

| ¹³C | -C OOH | 160 - 180 | singlet | -COOH |

| ¹³C | C -Br | 130 - 145 | singlet | None |

Solid-State NMR (SSNMR), particularly using Cross-Polarization Magic-Angle Spinning (CP/MAS) techniques, is a powerful tool for analyzing crystalline and amorphous solids. It provides information that is complementary to X-ray diffraction.

For this compound, ¹³C CP/MAS NMR would be highly informative. If the asymmetric unit of the crystal contains one molecule, the spectrum would show the expected three carbon signals. However, if the asymmetric unit contains more than one crystallographically independent molecule (Z' > 1), or if polymorphism occurs, additional sets of signals would appear. rsc.org The chemical shifts and line widths in the SSNMR spectrum are sensitive to the local electronic environment, molecular packing, and the presence of intermolecular interactions like hydrogen and halogen bonding, thus providing a direct probe of the solid-state structure. rsc.org

Vibrational Spectroscopy (Raman and Infrared) for Functional Group Characterization and Hydrogen Bonding Networks

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the characterization of functional groups and the elucidation of intermolecular interactions, such as hydrogen bonding, within the molecular structure of this compound. mdpi.com The vibrational modes of the molecule, which are sensitive to the local chemical environment, provide a detailed fingerprint of its structure.

The analysis of the vibrational spectra of this compound is based on the identification of characteristic bands corresponding to its constituent functional groups. The pyrazine ring, a central feature of the molecule, exhibits a series of characteristic stretching and bending vibrations. Studies on pyrazine and its halogenated derivatives, such as 2-chloropyrazine (B57796) and 2,6-dichloropyrazine, provide a basis for assigning these ring modes. researchgate.net The C-C and C-N stretching vibrations within the pyrazine ring are typically observed in the 1600-1000 cm⁻¹ region of the spectrum. researchgate.net

The two carboxylic acid functional groups are the most prominent features in the vibrational spectra. The O-H stretching vibration of the carboxylic acid dimer gives rise to a very broad and intense absorption band in the IR spectrum, typically spanning from 3300 to 2500 cm⁻¹. libretexts.org This broadening is a hallmark of strong hydrogen bonding. The carbonyl (C=O) stretching vibration is another key diagnostic band, usually appearing as a strong absorption in the IR spectrum between 1750 and 1700 cm⁻¹. libretexts.org The exact position of this band is sensitive to the electronic effects of the substituents on the pyrazine ring and the extent of hydrogen bonding.

The presence of bromine atoms, being heavy, will influence the lower frequency region of the spectrum. The C-Br stretching vibrations are expected to appear at lower wavenumbers, typically in the range of 600-500 cm⁻¹.

The table below summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded dimer) | 3300 - 2500 | Broad, Strong (IR) |

| Carboxylic Acid | C=O stretch | 1750 - 1700 | Strong (IR) |

| Pyrazine Ring | C-C, C-N stretch | 1600 - 1300 | Medium to Strong |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | Medium |

| Carboxylic Acid | O-H in-plane bend | 1440 - 1395 | Medium |

| Carboxylic Acid | O-H out-of-plane bend | 950 - 900 | Broad, Medium |

| Pyrazine Ring | Ring breathing/deformation | ~1000 | Medium (Raman) |

This table is generated based on typical values for the functional groups and data from related compounds. researchgate.netlibretexts.org

High-Resolution Mass Spectrometry for Isotopic Pattern Verification and Fragment Analysis

High-resolution mass spectrometry (HRMS) is an indispensable technique for the structural elucidation of this compound, providing precise mass measurements that allow for the verification of its elemental composition and the analysis of its fragmentation pathways.

A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, a molecule containing two bromine atoms, such as this compound, will exhibit a distinctive isotopic cluster for the molecular ion [M]⁺ and any bromine-containing fragments. This cluster will consist of three peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive indicator of the presence of two bromine atoms in the ion. libretexts.org

The fragmentation of this compound under mass spectrometric conditions is expected to proceed through several predictable pathways, primarily involving the carboxylic acid groups. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (-•OH, M-17) and the loss of the entire carboxyl group (-•COOH, M-45). libretexts.org Another common fragmentation is the decarboxylation, leading to the loss of a neutral CO₂ molecule (M-44).

Given the presence of two carboxylic acid groups, sequential losses are highly probable. The fragmentation of the pyrazine ring itself may occur under higher energy conditions, but the initial fragmentation is likely to be dominated by the loss of the more labile carboxylic acid functionalities. The high-resolution capability of the mass spectrometer allows for the differentiation of fragment ions with very similar nominal masses, enabling unambiguous identification of their elemental compositions.

The table below outlines the predicted major ions and their corresponding m/z values in the high-resolution mass spectrum of this compound.

Table 2: Predicted High-Resolution Mass Spectrometry Fragments for this compound

| Ion | Formula | Predicted m/z (for ⁷⁹Br) | Description |

|---|---|---|---|

| [M]⁺ | C₆H₂⁷⁹Br₂N₂O₄ | 323.83 | Molecular Ion |

| [M+2]⁺ | C₆H₂⁷⁹Br⁸¹BrN₂O₄ | 325.83 | Isotopic Peak |

| [M+4]⁺ | C₆H₂⁸¹Br₂N₂O₄ | 327.83 | Isotopic Peak |

| [M-OH]⁺ | C₆H⁷⁹Br₂N₂O₃ | 306.84 | Loss of a hydroxyl radical |

| [M-COOH]⁺ | C₅H⁷⁹Br₂N₂O₂ | 278.85 | Loss of a carboxyl group |

| [M-2COOH]⁺ | C₄⁷⁹Br₂N₂ | 233.86 | Loss of both carboxyl groups |

This table presents predicted m/z values for the most abundant isotope of bromine (⁷⁹Br) for simplicity. The actual spectrum will show isotopic clusters for each bromine-containing fragment.

Theoretical and Computational Investigations of 3,6 Dibromopyrazine 2,5 Dicarboxylic Acid

Molecular Dynamics Simulations:

There is no information available regarding molecular dynamics simulations to explore the conformational landscape or intermolecular interactions of 3,6-Dibromopyrazine-2,5-dicarboxylic acid in different environments.

Quantum Chemical Topology Analysis (QTAIM):

No QTAIM studies to characterize the nature of the chemical bonds within the molecule (e.g., covalent, ionic, hydrogen bonds) were discovered.

Rational Design Principles:

Without the foundational computational data, a discussion on rational design principles for derivatization based on theoretical insights for this specific molecule is purely speculative and cannot be provided.

Coordination Chemistry and Supramolecular Assembly of 3,6 Dibromopyrazine 2,5 Dicarboxylic Acid

Utilization as a Ditopic Ligand in Metal-Organic Frameworks (MOFs) Construction

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters, known as secondary building units (SBUs), connected by organic linkers. wpi.edu The structure and properties of a MOF are directly influenced by the choice of these components. nih.gov The ditopic nature of 3,6-dibromopyrazine-2,5-dicarboxylic acid, with its two carboxylate groups positioned opposite each other, makes it an ideal candidate for bridging metal centers to form extended, porous networks.

The design of MOFs using this compound (H₂-Br₂pzdc) as a linker follows the principles of reticular chemistry, where the geometry of the molecular building blocks predetermines the topology of the resulting framework. The linker is envisioned to connect metal-based SBUs into one-, two-, or three-dimensional networks.

The synthesis of such MOFs is typically achieved through solvothermal or hydrothermal methods. nih.govmdpi.com In a typical procedure, a salt of a chosen metal ion (e.g., zinc nitrate, cobalt nitrate, copper nitrate) and the H₂-Br₂pzdc linker are dissolved in a high-boiling point solvent, often N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF). The mixture is sealed in a vial and heated in an oven for a period ranging from hours to several days. During this process, the linker deprotonates, and the carboxylate groups coordinate to the metal ions, leading to the self-assembly and crystallization of the MOF structure. The presence of the pyrazine (B50134) nitrogen atoms allows for additional coordination modes, potentially leading to novel structural motifs compared to simple benzene-based dicarboxylate linkers like 2,5-dibromoterephthalic acid. rsc.org The use of templates or modulators, such as other organic bases or acids, can also influence the crystallization process and the final structure obtained. rsc.org

The final topology of a MOF is a direct consequence of the interplay between the geometry of the organic linker and the coordination environment of the metal-based Secondary Building Unit (SBU). acs.org The 3,6-dibromopyrazine-2,5-dicarboxylate linker acts as a linear, ditopic bridge. The variable that largely dictates the network's dimensionality and topology is the metal SBU. researchgate.net

Different metal ions, under various reaction conditions, can form a range of SBUs. nih.gov For example:

Paddle-wheel SBUs: Divalent metal ions like Cu²⁺ and Zn²⁺ frequently form binuclear paddle-wheel clusters with the formula [M₂(O₂CR)₄]. These SBUs have four equatorial connection points. When linked by a linear dicarboxylate, they can form 2D square-grid (sql) layers, which may then be pillared into 3D frameworks if an additional bridging ligand is present.

Mononuclear SBUs: Some metal ions may act as simple mononuclear nodes. The coordination number and geometry of the metal ion (e.g., tetrahedral, square-planar, octahedral) determine how many linkers can connect at that point, influencing the network topology (e.g., diamondoid (dia), pcu). rsc.org

Chain or Rod SBUs: Metal ions and carboxylates can also assemble into infinite one-dimensional chains or rods. These rod-like SBUs can then be cross-linked by the organic linkers to form robust 3D frameworks.

The choice of metal ion is therefore a critical parameter for tuning the final MOF architecture. Lanthanide ions, for instance, have high and flexible coordination numbers, which can lead to the formation of highly connected, unprecedented topologies when used with pyrimidine- or pyridazine-based dicarboxylate linkers. mdpi.comnih.gov The combination of cobalt(II) with pyrazine and a flexible dicarboxylate has been shown to produce both 1D and 3D coordination polymers, with the solvent playing a key role in the final architecture. acs.orgnih.gov

| Metal Ion | Common SBU Type | Potential Topology with Linear Ditopic Linker | Reference Example Linker |

|---|---|---|---|

| Zn(II), Cu(II) | Dinuclear Paddle-wheel [M₂(COO)₄] | sql, pcu | Pyridine-3,5-dicarboxylic acid rsc.org |

| Zr(IV) | Hexanuclear [Zr₆O₄(OH)₄(COO)₁₂] | fcu, bcu | Pyrazine-dicarboxylic acid researchgate.net |

| Co(II) | Mononuclear {CoN₂O₄} or Trinuclear {Co₃(RCOO)₆} | sql, 3D interpenetrated | Succinate/Pyrazine nih.gov, Bithiophenedicarboxylate nih.gov |

| Pb(II) | Polynuclear clusters | Novel complex topologies | Pyrimidine-4,6-dicarboxylate mdpi.com |

| Ca(II) | Mononuclear or Binuclear Clusters | dia, pcu | 2,5-dibromoterephthalic acid rsc.org |

Post-synthetic modification (PSM) is a powerful technique for functionalizing MOFs after their initial synthesis. rsc.orgillinois.edu This approach allows for the incorporation of chemical functionalities that might not be stable under the conditions of MOF synthesis. The bromine atoms on the this compound linker are ideal handles for PSM.

The C-Br bonds on the aromatic pyrazine ring are susceptible to a variety of organometallic cross-coupling reactions, such as:

Suzuki Coupling: Reaction with boronic acids to form new C-C bonds, allowing for the attachment of various aryl or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl functionalities.

Buchwald-Hartwig Amination: Reaction with amines to install new C-N bonds.

Stille Coupling: Reaction with organostannanes.

These reactions can be used to systematically alter the pore environment of a MOF built with this linker. For example, one could introduce longer organic struts to expand the pore size, add catalytic sites for specific chemical reactions, or append fluorescent tags for sensing applications. The success of PSM depends on the accessibility of the bromine sites within the MOF pores and the stability of the MOF framework to the reaction conditions. acs.org Studies on other halogenated MOFs have demonstrated the viability of this strategy, showing that the framework's topology and stability can influence the efficiency of the modification. acs.orgmdpi.comescholarship.org

Role in Covalent Organic Frameworks (COFs) Synthesis

Covalent Organic Frameworks (COFs) are another class of crystalline porous polymers, but unlike MOFs, they are constructed entirely from light elements (like C, H, O, N, B) linked by strong covalent bonds. mdpi.comwikipedia.org This typically results in materials with high thermal and chemical stability. The synthesis of highly crystalline COFs relies on the use of reversible reactions that allow for "error-checking" and self-healing during the crystallization process.

Direct polycondensation of dicarboxylic acids is generally not ideal for producing highly crystalline COFs because the formation of ester or amide bonds is often irreversible under typical synthesis conditions. However, several strategies can be employed to incorporate a linker like this compound into a COF architecture.

Pre-functionalization of the Linker: The most common approach would be to chemically modify the carboxylic acid groups into functionalities suitable for established, reversible COF-forming reactions. For example, the dicarboxylic acid could be converted into a dialdehyde (B1249045), a diamine, or a dihydrazide. These modified linkers could then be used in highly efficient and reversible condensation reactions, such as:

Imine Condensation: Reaction of a dialdehyde with a tri- or tetra-amine to form a 2D or 3D imine-linked COF. Pyrazine- and pyridine-based COFs have been successfully synthesized via this route. rsc.orgrsc.org

Hydrazone Condensation: Reaction of a dialdehyde with a dihydrazide.

One-Pot Multicomponent Reactions: Novel methods are emerging that use multicomponent reactions to build COFs in a single step. For instance, the Doebner reaction can be used to synthesize quinoline-carboxylic acid-linked COFs from an amine, an aldehyde, and a pyruvic acid derivative, demonstrating a pathway to incorporate carboxyl functionality directly. mdpi.com

C-C Coupling Reactions: The bromine atoms on the linker could themselves be used as the primary reactive sites for framework construction. For example, a Yamamoto or Suzuki polymerization of the dibrominated linker could potentially form a 2D C-C bonded framework, analogous to the synthesis of graphene nanoribbons.

| Reaction Type | Required Functionality | Resulting Linkage | Reversibility |

|---|---|---|---|

| Imine Condensation | Amine + Aldehyde | Imine (Schiff Base) | High |

| Boron Condensation | Boronic Acid (+ Diol) | Boroxine / Boronate Ester | High |

| Hydrazone Condensation | Hydrazide + Aldehyde | Hydrazone | High |

| Triazine Formation | Nitrile | Triazine | Moderate (Ionothermal) |

| Esterification | Carboxylic Acid + Alcohol | Ester | Low |

Similar to MOFs, the topology of a COF is determined by the symmetry of its building blocks. researchgate.net this compound, as a linear (C₂-symmetric) linker, would be combined with building blocks of higher symmetry (e.g., C₃ or C₄) to create a 2D or 3D network.

2D COFs: When combined with a C₃-symmetric planar monomer (like 1,3,5-triformylbenzene or 1,3,5-tris(4-aminophenyl)benzene), a linear linker will typically produce a 2D COF with a hexagonal pore structure. If combined with a C₄-symmetric planar monomer (like a porphyrin tetra-aldehyde), it would result in a 2D COF with a square-shaped pore.

3D COFs: To build a 3D COF, the linear linker would need to be combined with a 3D, non-planar node, such as a tetrahedral C₄-symmetric monomer (like tetra(4-aminophenyl)methane).

Pore engineering in the resulting COF can be achieved by several means. The most direct method is to vary the length of the linkers used. By creating a mixed-linker COF, where some fraction of the 3,6-dibromopyrazine-2,5-dicarboxylate is replaced by an analogous but longer or shorter dicarboxylate, the average pore size can be finely tuned. Furthermore, the bromine atoms, if not used for the primary framework construction, would decorate the walls of the COF pores. These functional groups can influence the surface properties of the pores, enhancing selectivity for gas adsorption or providing sites for subsequent functionalization, similar to PSM in MOFs. The introduction of pyrazine units into COF skeletons has been shown to be effective for applications like CO₂ capture and dye adsorption. rsc.orgacs.org

Supramolecular Self-Assembly through Hydrogen Bonding and Halogen Bonding Interactions

The self-assembly of this compound into higher-order structures is primarily governed by a combination of strong hydrogen bonds and directional halogen bonds. The carboxylic acid groups are potent hydrogen bond donors and acceptors, while the bromine atoms serve as halogen bond donors. The nitrogen atoms in the pyrazine ring can act as hydrogen or halogen bond acceptors.

The interplay between these non-covalent forces dictates the final supramolecular architecture. nih.gov In many systems, hydrogen bonding is the dominant interaction that forms the primary structural motif, while halogen bonds provide secondary, structure-directing interactions that organize these motifs into more extended networks. nih.gov The strength and directionality of these interactions are fundamental to designing complex, multi-component architectures. nih.gov For instance, the robust O–H⋯N hydrogen bond between a carboxylic acid and a heterocyclic nitrogen atom is a common and predictable synthon in crystal engineering. rsc.org Simultaneously, the bromine atoms can form Br···O or Br···N halogen bonds, which, while weaker than hydrogen bonds, are highly directional and can significantly influence crystal packing. nih.govmdpi.com The structural influence of halogen atoms generally increases with the size of the halogen (Cl < Br < I), corresponding to an increase in the size of the σ-hole, which is crucial for the formation of the halogen bond. nih.gov

Design of Co-crystals and Cocrystal Hydrates

Co-crystals are multi-component molecular solids where the constituents are typically neutral molecules held together by non-covalent interactions. acs.orgrsc.org The formation of co-crystals using this compound can be strategically designed by selecting co-formers with complementary functional groups capable of forming robust supramolecular synthons.

The design strategy often relies on the predictability of hydrogen-bonding patterns. rsc.org Given the two carboxylic acid groups, this compound can readily form co-crystals with a variety of molecules, particularly those containing pyridine (B92270) or amide functionalities. nih.gov The interaction between a carboxylic acid and a pyridine ring (O–H···N) is a highly reliable heterosynthon. Similarly, dicarboxylic acids are known to form co-crystals with various nitrogen-containing heterocyclic compounds. researchgate.net The stoichiometry of the resulting co-crystals, such as 1:1 or 2:1, can influence the final supramolecular structure, leading to either chain-like or dimeric motifs. researchgate.net

Furthermore, the presence of bromine atoms introduces the possibility of halogen bonding as a competing or complementary interaction in co-crystal design. nih.gov In systems containing both hydrogen and halogen bonding sites, the final assembled structure can be difficult to predict, as one interaction may dominate over the other or they may work in concert. nih.gov For example, a co-former with a nitrogen-containing heterocycle could form a hydrogen bond with the carboxylic acid group or a halogen bond with the bromine atom. rsc.org The formation of cocrystal hydrates is also a common phenomenon, where water molecules are incorporated into the crystal lattice, often mediating interactions between the primary components through additional hydrogen bonds.

Table 1: Potential Supramolecular Synthons in Co-crystals of this compound

| Synthon Type | Interacting Groups | Description |

|---|---|---|

| Hydrogen Bond | Carboxylic Acid Dimer | A robust R²₂(8) homosynthon formed between two carboxylic acid groups. |

| Hydrogen Bond | Carboxylic Acid – Pyridine | A reliable O–H···N heterosynthon between a carboxylic acid and a pyridine-based co-former. rsc.org |

| Hydrogen Bond | Carboxylic Acid – Amide | A common heterosynthon involving hydrogen bonding between the acid and an amide group. nih.gov |

| Halogen Bond | Bromine – Nitrogen | A directional C–Br···N interaction with a nitrogen-containing co-former. rsc.org |

| Halogen Bond | Bromine – Oxygen | A directional C–Br···O interaction, for example with a carbonyl or hydroxyl group on a co-former. nih.gov |

Investigation of Self-Assembled Monolayers (SAMs) and Thin Films

Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on a substrate surface, providing a powerful method for surface modification. researchgate.netnih.gov While specific studies on SAMs of this compound have not been reported, the molecule's functional groups suggest its potential for forming well-ordered layers on various surfaces.

Carboxylic acids are a known class of compounds for forming robust and stable SAMs on substrates like metal oxides (e.g., Al₂O₃, CuO), silver, and calcite. researchgate.netnih.govacs.org The anchoring to the surface typically occurs through the formation of a carboxylate-surface bond. acs.org For a dicarboxylic acid like the title compound, it is expected that one carboxylic acid group would bind to the substrate, leaving the other oriented away from the surface. acs.org This would result in a surface terminated with carboxylic acid groups, which can be further functionalized. acs.org

The formation of highly ordered SAMs has been demonstrated for long-chain carboxylic acids on calcite surfaces, where the molecules adopt a nearly upright orientation. nih.gov The molecular packing and ordering within the monolayer would be significantly influenced by intermolecular interactions, including hydrogen bonding between adjacent pyrazine rings or with the terminal carboxylic acid groups, and potential halogen bonding interactions involving the bromine atoms. These interactions would play a crucial role in the stability and structural integrity of the film. The ability to form such layers makes this molecule a candidate for applications in controlling surface properties, patterning, and fabricating multilayered thin-film structures. nih.gov

Formation of Coordination Polymers and Discrete Metallo-Supramolecular Architectures

The dual carboxylic acid groups make this compound an excellent candidate as an organic linker for the construction of coordination polymers and discrete metallo-supramolecular architectures. Dicarboxylic acids are widely used as ligands because their carboxylate groups can coordinate to metal ions in various modes (monodentate, bidentate chelating, bidentate bridging), leading to a vast diversity of structural topologies. mdpi.comnih.gov

The nitrogen atoms of the pyrazine ring can also participate in coordination, potentially leading to higher-dimensional structures or imparting specific electronic properties to the resulting material. Furthermore, the bromine atoms, while not typically involved in primary coordination bonds, can direct the packing of the polymer chains or layers through inter-framework halogen bonding, adding another level of structural control. The choice of metal ion is critical, as its preferred coordination number and geometry will significantly influence the final structure. capes.gov.br

Table 2: Potential Metal Ions and Geometries for Coordination with 3,6-Dibromopyrazine-2,5-dicarboxylate

| Metal Ion | Common Coordination Numbers | Typical Geometries |

|---|---|---|

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Octahedral (often distorted) |

| Zn(II) | 4, 5, 6 | Tetrahedral, Trigonal Bipyramidal, Octahedral |

| Cd(II) | 6, 7, 8 | Octahedral, Pentagonal Bipyramidal, Square Antiprismatic |

| Co(II) | 4, 6 | Tetrahedral, Octahedral |

| Ni(II) | 4, 6 | Square Planar, Octahedral |

| Mn(II) | 4, 6 | Tetrahedral, Octahedral |

Derivatization and Functionalization of 3,6 Dibromopyrazine 2,5 Dicarboxylic Acid

Modification of Carboxylic Acid Moieties for Esterification and Amidation Reactions

The carboxylic acid groups at the 2- and 5-positions of the pyrazine (B50134) ring are prime sites for modification through common organic transformations such as esterification and amidation. These reactions convert the carboxylic acids into esters and amides, respectively, which can alter the molecule's solubility, steric profile, and potential for hydrogen bonding. The activation of the carboxylic acid is a key step, often achieved by converting the hydroxyl group into a better leaving group.

A variety of modern coupling reagents can be employed for these transformations, including carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt). patsnap.comrjpbcs.comresearchgate.net Other activating agents such as propyl phosphonic anhydride (B1165640) (T3P) have also proven effective, offering advantages like low toxicity and simple purification of products. rjpbcs.com These methods facilitate the formation of ester or amide bonds under mild conditions by reacting the activated dicarboxylic acid with an appropriate alcohol or amine. rsc.orgmdpi.com

The synthesis of bis-amides from 3,6-dibromopyrazine-2,5-dicarboxylic acid involves the reaction of both carboxylic acid groups with two equivalents of an amine. This process is a powerful method for introducing diverse functionalities and constructing larger, more complex molecular architectures. The general approach involves activating the dicarboxylic acid and then introducing the desired amine. nih.gov

For instance, a procedure analogous to the synthesis of other pyrazine dicarboxylic acid bis-amides can be envisioned. patsnap.com The reaction would involve dispersing this compound in a suitable organic solvent (e.g., dichloromethane (B109758) or DMF) with a base, such as triethylamine, to deprotonate the carboxylic acids. A coupling agent system, like EDCI/HOBt, is then added, followed by the amine nucleophile. The reaction is typically stirred for several hours, often with heating, to ensure completion. patsnap.com This methodology allows for the synthesis of a wide array of symmetrical or unsymmetrical bis-amides by carefully selecting the amine reagents.

Table 1: Representative Conditions for Bis-Amide Synthesis from Pyrazine Dicarboxylic Acids

| Starting Material | Amine | Coupling System | Base | Solvent | Conditions | Reference |

| Pyrazine-2,3-dicarboxylic acid derivative | 2-Amino-5-chloropyridine | EDCI, HOBt | Triethylamine | Dichloromethane | Reflux, 16h | patsnap.com |

| Substituted Pyrazine-2-carboxylic acid | Substituted Anilines | Thionyl chloride (to form acid chloride) | Pyridine (B92270) | Toluene | RT to 80 °C | nih.gov |

| Pyrazine-2-carboxylic acids | Various Piperazines | T3P | N/A | Ethyl acetate | RT, 30 min | rjpbcs.com |

Nucleophilic Aromatic Substitution (SNAr) on the Pyrazine Ring for Halogen Exchange

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further intensified by the two electron-withdrawing carboxylic acid groups on this compound. This electronic characteristic makes the carbon atoms attached to the bromine atoms highly electrophilic and susceptible to attack by nucleophiles, facilitating Nucleophilic Aromatic Substitution (SNAr) reactions. masterorganicchemistry.comlibretexts.org

The SNAr mechanism typically proceeds in two steps: the nucleophile attacks the carbon bearing the leaving group (bromine), forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The aromaticity of the ring is temporarily broken in this step. In the second step, the leaving group (bromide ion) is expelled, and the aromaticity of the pyrazine ring is restored. libretexts.orgyoutube.com The presence of electron-withdrawing groups ortho and para to the leaving group is crucial for stabilizing the anionic intermediate, thus activating the ring for this type of substitution. libretexts.org

Through the SNAr reaction, the bromine atoms on the pyrazine ring can be displaced by a wide variety of nucleophiles. This allows for the introduction of diverse functional groups, significantly expanding the chemical space accessible from this starting material.

Amines (Amination): Reaction with primary or secondary amines introduces amino functionalities.

Alkoxides (Alkoxylation): Alkoxides (RO⁻) can be used to replace bromine with alkoxy groups, forming ethers.

Thiols (Thiolation): Thiolates (RS⁻) react to form thioethers, introducing sulfur-containing moieties.

These substitutions are typically carried out by heating the dibromopyrazine derivative with the desired nucleophile, often in the presence of a base in a polar aprotic solvent.

In molecules with multiple halogen substituents, the regioselectivity of the SNAr reaction is a critical consideration. For unsymmetrical dihalopyrazines, the position of nucleophilic attack is influenced by the electronic nature of other substituents on the ring. Studies on 2-substituted 3,5-dichloropyrazines have shown that an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, whereas an electron-donating group at the 2-position directs the attack to the 3-position. acs.orgresearchgate.net

For this compound, the two reactive sites (C-3 and C-6) are electronically equivalent due to the molecule's symmetry. Therefore, the first substitution is not regioselective. However, after the first bromine is replaced, the electronic symmetry is broken. The newly introduced group will influence the reactivity of the second bromine atom, potentially allowing for controlled, stepwise synthesis of asymmetrically substituted pyrazines. Computational methods, such as Density Functional Theory (DFT), can be used to predict the reaction pathway and regioselectivity by analyzing factors like the Fukui index and the energies of transition states. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi, Buchwald-Hartwig) at Bromine Centers

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The bromine atoms at the 3- and 6-positions of this compound serve as excellent handles for these transformations. The general mechanism for these reactions involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.comlibretexts.org

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide (C-Br bond), inserting itself into the bond to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organic group from an organometallic reagent is transferred to the palladium(II) complex, displacing the halide. youtube.comlibretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new bond in the product and regenerating the palladium(0) catalyst. libretexts.org

A variety of named cross-coupling reactions can be applied:

Suzuki-Miyaura Coupling: Couples the dibromopyrazine with an organoboron reagent (boronic acid or ester) to form C-C bonds. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: Reacts the dibromopyrazine with a terminal alkyne to introduce alkynyl groups, forming C(sp²)-C(sp) bonds. wikipedia.orglibretexts.org This reaction typically uses both palladium and copper(I) co-catalysts. wikipedia.org

Negishi Coupling: Utilizes an organozinc reagent for C-C bond formation.

Buchwald-Hartwig Amination: Forms C-N bonds by coupling the dibromopyrazine with an amine. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is particularly useful for synthesizing aryl amines that are difficult to access via SNAr reactions. acsgcipr.org

By employing palladium-catalyzed cross-coupling reactions, this compound can be converted into a vast range of poly-functionalized derivatives. The two bromine atoms can be reacted sequentially or simultaneously, allowing for the construction of both symmetrical and unsymmetrical products. cmu.edu

For example, a double Suzuki coupling could be used to introduce two new aryl or heteroaryl groups, while a double Sonogashira coupling could attach two acetylenic moieties. researchgate.net Furthermore, a combination of different coupling reactions can be used. For instance, one bromine could be substituted via a Suzuki reaction, and the other via a Buchwald-Hartwig amination, leading to a pyrazine core with four distinct functional groups (two carboxylic acids, one aryl group, and one amino group). This synthetic flexibility makes this compound a valuable scaffold for creating complex molecules for various applications in materials science and medicinal chemistry. cmu.edunih.gov

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Aryl Bromides

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Reference |

| Suzuki-Miyaura | Boronic acid/ester (R-B(OH)₂) | C(aryl)-C(R) | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | libretexts.orgwikipedia.org |

| Sonogashira | Terminal alkyne (R-C≡CH) | C(aryl)-C≡C-R | Pd(0) complex, Cu(I) salt (e.g., CuI), Amine base | wikipedia.orglibretexts.org |

| Negishi | Organozinc (R-ZnX) | C(aryl)-C(R) | Pd(0) or Ni(0) complex | |

| Buchwald-Hartwig | Amine (R₂NH) | C(aryl)-N(R₂) | Pd(0) complex, Phosphine (B1218219) ligand, Strong base (e.g., NaOt-Bu) | wikipedia.orgorganic-chemistry.org |

Ligand Design and Catalyst Optimization for Selective Coupling

The derivatization of this compound heavily relies on palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The efficiency and selectivity of these transformations are critically dependent on the intricate interplay between the palladium catalyst precursor, the ancillary ligands, and the reaction conditions. Optimization of these parameters is paramount for controlling the reactivity of the two C-Br bonds on the pyrazine core.

The key to a successful cross-coupling reaction is the in situ generation of the active Pd(0) catalyst from a more stable Pd(II) precatalyst. rsc.org The choice of ligand is crucial in this process, as it must stabilize the Pd(0) species, facilitate the oxidative addition step (the insertion of palladium into the C-Br bond), and promote the subsequent transmetalation and reductive elimination steps. For substrates like this compound, the electron-deficient nature of the pyrazine ring, further enhanced by the two carboxylic acid groups, makes the C-Br bonds susceptible to oxidative addition.

Research into related halogenated heterocycles has demonstrated that ligand selection can dictate the site-selectivity of coupling reactions. For instance, in the Suzuki monocoupling of 3,5-dichloropyridazines, changing the phosphine ligand can switch the preferred reaction site from the 3-position to the 5-position. nih.gov This principle is directly applicable to this compound, where selective mono-arylation or di-arylation could be achieved by tuning the ligand's steric and electronic properties.

Commonly employed ligands in palladium-catalyzed cross-couplings include phosphines like triphenylphosphine (B44618) (PPh₃), Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos), and chelating phosphines such as 1,1'-bis(diphenylphosphino)ferrocene (dppf). rsc.orgnih.gov The steric bulk and electron-donating ability of the ligand influence the formation of the catalytically active monoligated L₁Pd(0) species, which is often the most reactive intermediate in the catalytic cycle. nih.gov For example, bulky, electron-rich ligands like tri(tert-butyl)phosphine (P(t-Bu)₃) have proven effective in coupling challenging substrates, including electron-deficient aryl chlorides, by promoting the formation of the highly active L₁Pd(0) complex. nih.gov

Catalyst optimization also involves selecting the appropriate palladium source, base, and solvent. Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed complexes like Pd(PPh₃)₄ and Pd(dppf)Cl₂. nih.gov The choice of base (e.g., K₃PO₄, K₂CO₃, Na₂CO₃) and solvent (e.g., 1,4-dioxane, toluene, DMF) can significantly impact reaction rates and yields by influencing the solubility of reagents and the activation of the coupling partners. nih.govmdpi.com

The table below summarizes key parameters and their roles in optimizing selective coupling reactions for substrates analogous to this compound.

| Parameter | Examples | Role in Optimization | Reference |

|---|---|---|---|

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Source of the active Pd(0) catalyst. The choice can affect the ease of reduction to the active form. | nih.gov |

| Ligand | PPh₃, XPhos, SPhos, P(t-Bu)₃ | Controls catalyst activity, stability, and selectivity. Steric and electronic properties are key. | rsc.orgnih.gov |

| Base | K₃PO₄, K₂CO₃, Na₂CO₃ | Activates the organoboron or other organometallic reagent for transmetalation. | mdpi.com |

| Solvent | 1,4-Dioxane, Toluene, DMF | Affects solubility of reagents and intermediates, influencing reaction kinetics and yields. | mdpi.com |

Exploitation as a Precursor for Advanced Organic Materials

The rigid, electron-deficient pyrazine core of this compound, combined with its two reactive bromine atoms and two functionalizable carboxylic acid groups, makes it a highly valuable building block for the synthesis of advanced organic materials. Its structure allows for the systematic extension of π-conjugation through cross-coupling reactions, leading to the creation of novel polymers and functional molecules with tailored electronic and photophysical properties.

Integration into Conjugated Polymers and Oligomers

Conjugated polymers, characterized by a backbone of alternating single and double bonds, are a cornerstone of modern organic electronics. The incorporation of electron-deficient units like pyrazine into a polymer backbone is a well-established strategy for tuning the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control is essential for optimizing performance in applications such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). nih.gov

The primary method for integrating this compound into polymer chains is through transition-metal-catalyzed cross-coupling polymerization, most notably the Suzuki and Stille reactions. nih.govnih.gov In a typical Suzuki polycondensation, the dibromo-pyrazine monomer can be reacted with a diboronic acid or diboronic ester comonomer in the presence of a palladium catalyst. nih.gov Similarly, in a Stille polymerization, it can be coupled with a distannyl comonomer. nih.gov The carboxylic acid groups can be esterified prior to polymerization to improve solubility and processability of the resulting polymer.

The inclusion of the pyrazine-2,5-dicarboxylate unit introduces specific properties to the polymer:

Electron-Withdrawing Nature: The nitrogen atoms in the pyrazine ring act as electron sinks, lowering both the HOMO and LUMO energy levels of the polymer. This can improve air stability and facilitate electron injection/transport.

Linear, Rigid Structure: The planarity of the pyrazine ring helps to enforce a more rigid and linear polymer backbone, which can promote intermolecular π-π stacking and enhance charge carrier mobility.

Functional Handles: The carboxylic acid groups (or their ester derivatives) provide sites for post-polymerization modification, allowing for the attachment of side chains to control solubility, morphology, or introduce further functionality.

The table below outlines common polymerization reactions used to incorporate halogenated monomers into conjugated backbones.

| Reaction | Comonomer | Typical Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Suzuki Polycondensation | Aryl-diboronic acid or ester | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Tolerant of many functional groups; boronic acids are generally stable. | nih.gov |

| Stille Polycondensation | Aryl-distannane | Pd(PPh₃)₄, Pd₂(dba)₃/Ligand | Often proceeds under mild conditions with high yields. Stannane reagents can be toxic. | nih.gov |

| Sonogashira Polycondensation | Diethynyl-arene | Pd(PPh₃)₂Cl₂/CuI | Creates rigid arylene-ethynylene linkages in the polymer backbone. | researchgate.net |

Development of Functionalized Organic Semiconductors and Optoelectronic Materials

The unique electronic structure of the pyrazine ring makes this compound an excellent precursor for organic semiconductors and optoelectronic materials. By replacing the bromine atoms with various aryl or ethynylaryl groups via cross-coupling, a diverse library of functional molecules can be synthesized with precisely controlled properties. researchgate.net

For instance, Sonogashira coupling reactions with terminal alkynes can produce 2,5-di(aryleneethynyl)pyrazine derivatives. researchgate.net These materials often exhibit strong fluorescence and have been investigated for use in OLEDs. Quantum chemical calculations on related structures have shown that the nitrogen atoms in the pyrazine ring can lower the HOMO-LUMO gap compared to all-carbon analogues like di(phenylethynyl)benzene. This red-shift in absorption and emission is a key strategy in designing materials for specific regions of the electromagnetic spectrum. researchgate.net

Furthermore, the electron-accepting character of the pyrazine-2,5-dicarboxylate core makes it an ideal component for n-type (electron-transporting) or ambipolar organic field-effect transistors (OFETs). By coupling the dibromo-precursor with suitable electron-donating monomers, donor-acceptor (D-A) type materials can be constructed. This D-A architecture is fundamental to the design of low-bandgap polymers for organic solar cells.

The carboxylic acid functionalities also open pathways to create metal-organic frameworks (MOFs). These crystalline materials are constructed from metal ions or clusters linked by organic ligands. The pyrazine-2,5-dicarboxylic acid unit can act as a bridging ligand, coordinating to metal centers through both its nitrogen and carboxylate oxygen atoms. researchgate.net The resulting frameworks can exhibit interesting magnetic, photoluminescent, and porous properties, making them candidates for applications in gas storage, catalysis, and sensing. researchgate.netrsc.org

Advanced Analytical and Methodological Approaches in Research on 3,6 Dibromopyrazine 2,5 Dicarboxylic Acid

In-Situ Spectroscopic Monitoring of Reaction Progress

Real-time monitoring of chemical reactions involving 3,6-Dibromopyrazine-2,5-dicarboxylic acid is crucial for understanding reaction mechanisms, optimizing conditions, and controlling the formation of desired products. In-situ spectroscopic techniques are particularly powerful for this purpose, as they provide a continuous stream of data from the reaction mixture without the need for sampling and quenching.

Detailed Research Findings:

While specific in-situ studies on this compound are not extensively documented in publicly available literature, the principles and techniques are well-established for similar aromatic carboxylic acids and their use in crystallization processes and the formation of metal-organic frameworks (MOFs). cardiff.ac.ukresearchgate.netcardiff.ac.uk Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and in-situ X-ray Diffraction (XRD) are instrumental. cardiff.ac.ukresearchgate.neticdd.com

In-Situ NMR Spectroscopy: This technique can track the disappearance of reactants and the appearance of products in the solution phase over time. For instance, in a reaction to form an ester or amide derivative of this compound, the characteristic proton and carbon signals of the carboxylic acid groups would diminish, while new signals corresponding to the ester or amide would emerge. cardiff.ac.uk This allows for the determination of reaction kinetics, including reaction rates and activation parameters. cardiff.ac.uk

In-Situ X-ray Diffraction (XRD): When this compound is used as a linker in the synthesis of crystalline materials like MOFs, in-situ XRD can monitor the formation and evolution of the crystalline phases. researchgate.neticdd.com This is critical for understanding nucleation and crystal growth, identifying any transient crystalline intermediates, and determining the final product's purity and structure. researchgate.net

In-Situ Raman and FTIR Spectroscopy: These vibrational spectroscopy techniques can provide information about the changes in chemical bonds during a reaction. mdpi.com For example, the strong carbonyl (C=O) stretch of the carboxylic acid would be a key band to monitor. Its shift or change in intensity would indicate the progress of a reaction at the carboxylic acid sites.

The following table illustrates the potential application of various in-situ spectroscopic techniques for monitoring reactions involving this compound.

| In-Situ Technique | Information Gained | Potential Application for this compound |

| NMR Spectroscopy | Changes in molecular structure in solution, reaction kinetics. cardiff.ac.uk | Monitoring the conversion of the carboxylic acid groups to esters, amides, or other functional groups. |

| X-ray Diffraction (XRD) | Formation of crystalline phases, crystal growth, and phase transitions. researchgate.neticdd.com | Observing the formation of MOFs or other crystalline coordination polymers where the compound acts as a linker. |

| Raman/FTIR Spectroscopy | Changes in vibrational modes of functional groups. mdpi.com | Tracking the disappearance of the carboxylic acid C=O stretch and the appearance of new functional group vibrations. |

High-Throughput Screening Methodologies for Derivative Synthesis and Screening

High-throughput screening (HTS) methodologies have revolutionized the discovery of new materials by enabling the rapid synthesis and evaluation of large libraries of compounds. rsc.orgrsc.org In the context of this compound, HTS is particularly valuable for the discovery of new derivatives with desired properties, such as novel metal-organic frameworks (MOFs) for gas storage or catalysis. rsc.orgacs.orgresearchgate.net

Detailed Research Findings:

The synthesis of derivatives of this compound can be adapted to HTS formats. For example, by reacting the diacid with a diverse library of alcohols, amines, or other nucleophiles in a multi-well plate format, a large number of ester and amide derivatives can be generated simultaneously. rjpbcs.comresearchgate.netnih.gov

A significant application of HTS in this area is the screening of conditions for the formation of MOFs. acs.orgresearchgate.netescholarship.org this compound can serve as a bitopic organic linker. By combining it with various metal ions under a range of solvent systems, temperatures, and modulator concentrations in an HTS setup, researchers can rapidly identify conditions that lead to the formation of new crystalline MOFs. rsc.orgacs.org The properties of these MOFs, such as porosity or catalytic activity, can then be screened in a high-throughput manner. escholarship.org

The table below outlines a hypothetical HTS workflow for the discovery of new MOFs using this compound as a linker.

| HTS Stage | Description | Key Parameters Varied |

| Library Synthesis | Parallel synthesis of reaction mixtures in 96-well plates. | Metal salt (e.g., Zn(NO₃)₂, Cu(NO₃)₂, etc.), solvent (e.g., DMF, DEF, etc.), modulators (e.g., formic acid, acetic acid), temperature. |

| Crystallization Screening | Automated monitoring of plates for crystal formation. | Time, temperature gradients. |

| Primary Characterization | Rapid analysis of crystalline "hits" using techniques like automated X-ray diffraction. | Identification of crystalline phases. |

| Property Screening | High-throughput assessment of desired properties. | Gas sorption capacity, catalytic activity for a model reaction. |

Application of Mechanochemistry in Synthesis and Crystallization

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-based synthesis. colab.ws This approach is highly relevant for the synthesis and crystallization of compounds like this compound and its derivatives.

Detailed Research Findings:

Mechanochemical methods, such as ball milling or grinding, have been successfully employed for the synthesis of various heterocyclic compounds, including pyrazine (B50134) derivatives and halogenated systems. researchgate.netresearchgate.netnsu.ru The synthesis of cocrystals of pyrazines with dicarboxylic acids has been demonstrated via mechanochemical routes, highlighting the potential for creating novel solid-state forms. beilstein-journals.org

For this compound, mechanochemistry could be applied in several ways:

Synthesis of Derivatives: The reaction of the solid diacid with other solid reactants (e.g., an amine) in a ball mill could lead to the formation of amide derivatives without the need for a solvent.

Cocrystal Formation: Grinding the diacid with other molecules capable of forming strong intermolecular interactions, such as hydrogen or halogen bonds, can lead to the formation of new cocrystals with unique physical properties. rsc.orgrsc.org

Synthesis of Coordination Polymers and MOFs: Solid-state grinding of the diacid with a metal salt can directly yield crystalline coordination polymers or MOFs.

The following table summarizes the advantages of using mechanochemistry for the synthesis of materials based on this compound.

| Advantage | Description |

| Reduced Solvent Waste | Reactions are often performed in the absence of a solvent, making the process more environmentally friendly. colab.ws |

| Access to Novel Products | Can lead to the formation of polymorphs, cocrystals, or phases that are not accessible from solution. beilstein-journals.org |

| Improved Reaction Rates | The high energy input can accelerate reactions that are slow in solution. |

| Simplified Work-up | Products are often obtained as powders, simplifying purification. |

Microfluidic Techniques for Controlled Synthesis and Self-Assembly

Microfluidic devices, which manipulate small volumes of fluids in channels with dimensions of tens to hundreds of micrometers, provide exceptional control over reaction conditions. nih.gov This technology is increasingly being used for the controlled synthesis of molecules and the directed self-assembly of complex nanostructures. nih.govrsc.org

Detailed Research Findings:

Microfluidic reactors offer precise control over parameters such as temperature, reaction time (by controlling flow rates), and reagent mixing. nih.gov This level of control can be leveraged for the synthesis of derivatives of this compound with high precision and yield. For example, the synthesis of pyrazinamide (B1679903) derivatives has been demonstrated in a continuous-flow microreactor system, showcasing the potential for efficient and scalable production. nih.gov

Furthermore, microfluidics is a powerful tool for controlling crystallization and self-assembly processes. beilstein-journals.orgresearchgate.netresearchgate.net By carefully controlling the mixing of a solution of this compound and a metal salt within a microfluidic channel, it is possible to influence the nucleation and growth of MOF crystals, potentially leading to smaller, more uniform particles. The rapid and controlled mixing can also be used to study the kinetics of self-assembly of molecules into supramolecular structures. beilstein-journals.orgresearchgate.net

This table outlines the key benefits of using microfluidic techniques in the study of this compound.

| Benefit | Description |

| Precise Reaction Control | Accurate control over temperature, flow rate, and mixing leads to better reproducibility and optimization of reaction conditions. nih.gov |

| Enhanced Heat and Mass Transfer | The high surface-area-to-volume ratio in microchannels improves the efficiency of reactions. |

| Control over Crystallization | Enables the production of nanoparticles and crystals with narrow size distributions. |

| Facilitation of Self-Assembly Studies | Allows for the investigation of the early stages of molecular self-assembly under highly controlled conditions. beilstein-journals.orgnih.govresearchgate.net |

| Reduced Reagent Consumption | The small scale of microfluidic systems is ideal for working with valuable or scarce materials. |

Historical Context and Evolution of Research on Pyrazine 2,5 Dicarboxylic Acid Derivatives

Early Research on Pyrazine (B50134) Carboxylic Acids and Their Coordination Chemistry